Home > Products > Screening Compounds P20293 > N-(2-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
N-(2-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide - 421576-01-4

N-(2-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Catalog Number: EVT-2560373
CAS Number: 421576-01-4
Molecular Formula: C20H20ClN3O4
Molecular Weight: 401.85
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-(2-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that belongs to the class of tetrahydropyrimidines. This compound features a tetrahydropyrimidine core with various substituents, including a chlorophenyl group and a dimethoxyphenyl group. Such structural diversity contributes to its potential biological activity and applications in medicinal chemistry.

Source and Classification

The compound can be classified under heterocyclic compounds due to its cyclic structure containing nitrogen atoms. It is also categorized as an amide due to the presence of the carboxamide functional group. The synthesis and characterization of this compound have been documented in various scientific literature, emphasizing its relevance in organic synthesis and pharmaceutical research.

Synthesis Analysis

Methods

The synthesis of N-(2-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

  1. Formation of Intermediate: The condensation of 2-chlorobenzaldehyde with 3,4-dimethoxyaniline to form an intermediate Schiff base.
  2. Cyclization: This intermediate is then cyclized with ethyl acetoacetate under basic conditions to yield the desired tetrahydropyrimidine structure.

Technical Details

The reaction conditions often require careful optimization regarding temperature, solvent choice, and catalyst selection to maximize yield and purity. For industrial production, continuous flow reactors may be employed to enhance efficiency.

Molecular Structure Analysis

Data

The molecular formula for this compound is C19_{19}H20_{20}ClN1_{1}O4_{4}, with a molecular weight of approximately 367.82 g/mol.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical transformations:

  1. Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
  2. Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
  3. Substitution: The chlorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Technical Details

Common reagents and conditions include:

  • Oxidation: Potassium permanganate in acidic conditions.
  • Reduction: Sodium borohydride in methanol.
  • Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.
Mechanism of Action

The mechanism of action for N-(2-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The binding affinity may inhibit enzymatic activity or modulate receptor functions. This interaction can initiate a cascade of biochemical events leading to therapeutic effects.

Physical and Chemical Properties Analysis

Physical Properties

The compound is typically a solid at room temperature with potential crystalline forms. Its melting point and solubility characteristics are essential for practical applications.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide.
  • Stability: Stable under standard laboratory conditions but sensitive to strong oxidizing agents.

Relevant analytical techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are used to characterize functional groups and confirm structural integrity.

Applications

N-(2-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific applications:

  1. Chemistry: Serves as a building block for synthesizing more complex molecules.
  2. Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
  3. Medicine: Explored for therapeutic effects including anti-inflammatory and anticancer properties.
  4. Industry: Utilized in developing advanced materials with specific physicochemical properties.

This compound's unique structure and functional properties make it a subject of interest in ongoing research within various scientific fields.

Properties

CAS Number

421576-01-4

Product Name

N-(2-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

IUPAC Name

N-(2-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide

Molecular Formula

C20H20ClN3O4

Molecular Weight

401.85

InChI

InChI=1S/C20H20ClN3O4/c1-11-17(19(25)23-14-7-5-4-6-13(14)21)18(24-20(26)22-11)12-8-9-15(27-2)16(10-12)28-3/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26)

InChI Key

JQZUGTWYNIBZAH-UHFFFAOYSA-N

SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OC)OC)C(=O)NC3=CC=CC=C3Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.